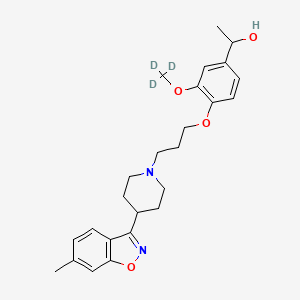

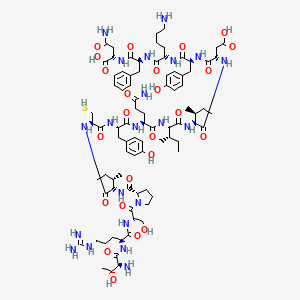

![molecular formula C24H19F2N5O2 B12372632 4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)

4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of AZ’9567 involves a structure-based drug discovery approach. Researchers optimized the compound through relative binding free energy calculations, resulting in a potent MAT2A inhibitor with favorable pharmacokinetic properties . The specific synthetic routes and reaction conditions for AZ’9567 are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AZ’9567 undergoes various chemical reactions, including inhibition of the metabolic enzyme methionine-adenosyl transferase 2A (MAT2A). This inhibition leads to significant S-adenosylmethionine (SAM) depletion and extensive methionine accumulation in the plasma, liver, brain, and heart of treated rats . The compound’s interactions with MAT2A result in broad perturbations in pathways covering one-carbon metabolism, trans-sulfuration, and lipid metabolism .

Scientific Research Applications

AZ’9567 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical experiments, AZ’9567 demonstrated similar anti-inflammatory effects to prednisolone, both in vivo in a rat model of joint inflammation and ex vivo by inhibiting lipopolysaccharide-stimulated TNFα release in human whole blood . Additionally, AZ’9567 has been evaluated for its safety and tolerability in Phase 1 and Phase 2a studies in healthy volunteers and patients .

Mechanism of Action

AZ’9567 exerts its effects by selectively modulating the glucocorticoid receptor. Unlike traditional steroids, AZ’9567 binds the glucocorticoid receptor differently, inducing a unique transcriptomic response . This selective modulation results in anti-inflammatory effects without the deleterious impact on glucose homeostasis observed with prednisolone . The compound’s inhibition of MAT2A leads to SAM depletion and methionine accumulation, affecting various metabolic pathways .

Comparison with Similar Compounds

AZ’9567 is unique compared to other glucocorticoid receptor modulators due to its selective, non-steroidal nature and differentiated safety profile. Similar compounds include prednisolone and dexamethasone, which are traditional steroids used for their anti-inflammatory properties . Unlike prednisolone, AZ’9567 does not affect the serum sodium:potassium ratio and has a less disruptive impact on fluid and electrolyte balance .

Properties

Molecular Formula |

C24H19F2N5O2 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

3-cyclopropyl-4-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one |

InChI |

InChI=1S/C24H19F2N5O2/c1-30-12-15-10-14(4-9-19(15)29-30)18-11-20-22(21(28-27-20)13-2-3-13)31(23(18)32)16-5-7-17(8-6-16)33-24(25)26/h4-13,24H,2-3H2,1H3,(H,27,28) |

InChI Key |

QEASMQZYZCGOSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C3=CC4=NNC(=C4N(C3=O)C5=CC=C(C=C5)OC(F)F)C6CC6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

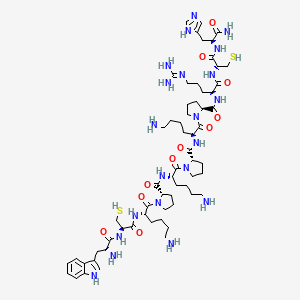

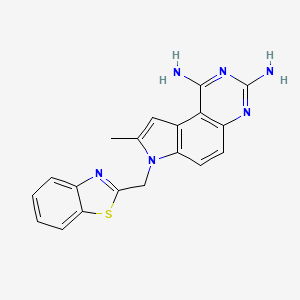

![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)

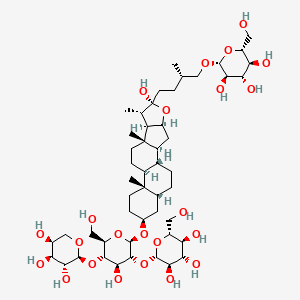

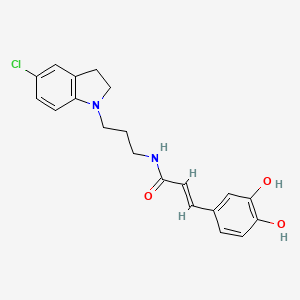

![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)

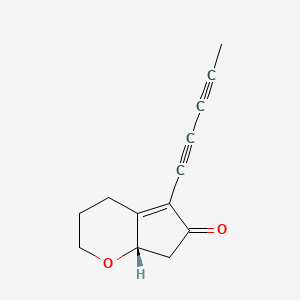

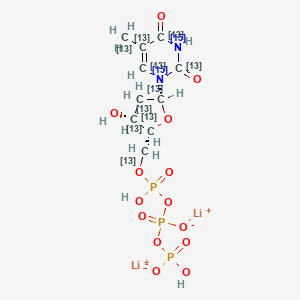

![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)